molecular formula C12H12N2O4S B2918086 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 923753-61-1

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2918086
CAS No.: 923753-61-1
M. Wt: 280.3
InChI Key: BVERNYWBPGIYOX-UHFFFAOYSA-N
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Description

The compound “[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” is a chemical compound with a complex structure . It contains a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .

Scientific Research Applications

Neurotransmitter Synthesis and Brain Function

Research has explored compounds like α-Methyl-l-tryptophan (α-MTrp), an analog of tryptophan, for their utility in studying brain serotonin (5-HT) synthesis rates. These studies are significant for understanding neurotransmitter dynamics and could relate to the broader applications of similarly structured compounds in neurochemistry and neuroimaging. The methodology involves measuring the unidirectional uptake of labeled compounds and their conversion to serotonin, providing a framework for studying brain function and potential disorders related to neurotransmitter imbalances (Diksic & Young, 2001).

Carcinogenesis Inhibition

Isothiocyanates, derived from cruciferous vegetables, have been studied for their potential to inhibit carcinogenesis. Their mechanism primarily involves the selective inhibition of cytochrome P450 enzymes, which are crucial for the metabolic activation of carcinogens. This area of research highlights the potential of certain compounds to serve as chemopreventive agents against cancers, especially in the lungs and esophagus. This could imply a potential avenue for research into related compounds for their chemopreventive properties (Hecht, 2000).

Antimicrobial and Antitumor Activity

Substituted acyl thioureas and acyl thiosemicarbazides have been recognized for their versatile biological activities, including antimicrobial and antitumor effects. These compounds have been the subject of synthesis and biological activity studies, revealing potential for further structural modification aimed at novel drug development. This suggests a broader scope for research into compounds with similar functional groups for their application in treating microbial infections and tumors (Kholodniak & Kovalenko, 2022).

Environmental Epigenetics and Genome Flexibility

The study of DNA methylation and demethylation, particularly focusing on 5-hydroxymethylcytosine (5hmC), underscores the importance of epigenetic modifications in genome regulation. Environmental exposures affecting these epigenetic marks can lead to genetic dysfunctions and various pathologies, indicating a critical area of research for compounds that can modulate these epigenetic processes (Efimova et al., 2020).

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-3-4-19-11(7)12(16)17-6-10(15)13-9-5-8(2)18-14-9/h3-5H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERNYWBPGIYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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